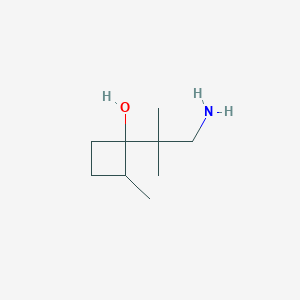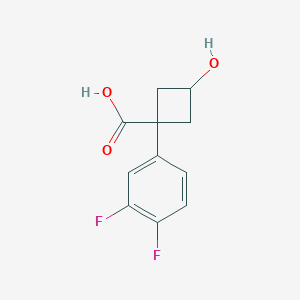![molecular formula C10H7F6NO2 B13178564 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 1087788-83-7](/img/structure/B13178564.png)
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate: is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethyl and phenyl moieties. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is used as a reagent in the synthesis of complex organic molecules. Its unique trifluoromethyl groups enhance the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. The trifluoromethyl groups can mimic the electronic properties of natural substrates, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which influence the compound’s binding affinity and specificity. The inductive effect of the trifluoromethyl groups can also modulate the electronic properties of the compound, enhancing its reactivity and stability.
Comparación Con Compuestos Similares
- 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
- 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate
- 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
Comparison: Compared to its analogs, 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior. The presence of trifluoromethyl groups in both the ethyl and phenyl moieties enhances its stability and makes it a versatile reagent in various chemical reactions.
Propiedades
Número CAS |
1087788-83-7 |
|---|---|
Fórmula molecular |
C10H7F6NO2 |
Peso molecular |
287.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-3-1-2-6(4-7)10(14,15)16/h1-4H,5H2,(H,17,18) |
Clave InChI |
GPEOZDBOTBZPFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







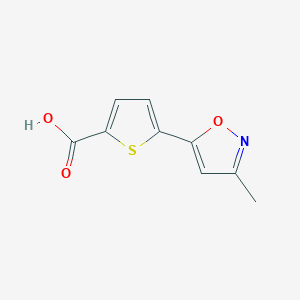
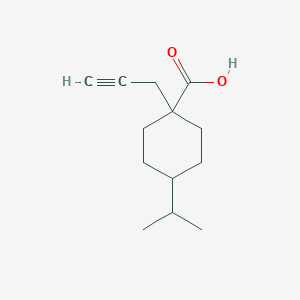
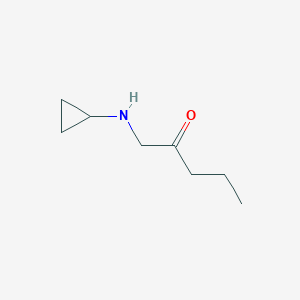
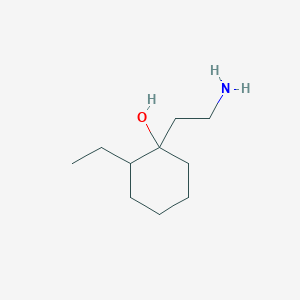
![2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13178530.png)
![N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13178531.png)

